2-Phenyl-2-propyloxirane
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Overview
Description
2-Phenyl-2-propyloxirane is an organic compound with the molecular formula C11H14O It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propyloxirane can be synthesized through several methods. One common approach involves the reaction of phenylacetone with an appropriate epoxidizing agent. The reaction conditions typically include the use of a base and a solvent to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2-Phenyl-2-propyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Styrene oxide: Another epoxide with a phenyl group, but with different reactivity and applications
Uniqueness
2-Phenyl-2-propyloxirane is unique due to its specific structure, which combines a phenyl group with an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-phenyl-2-propyloxirane |
InChI |
InChI=1S/C11H14O/c1-2-8-11(9-12-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
HTLMYYDZEUTJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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